2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide
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Overview
Description
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide typically involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the naphthylacetamide group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It exhibits antimicrobial activity and is used in studies related to bacterial inhibition.
Medicine: Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokines, while its anticancer properties are linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl derivatives: These compounds share a similar core structure but differ in their functional groups.
Naphthylacetamide derivatives: These compounds have the naphthylacetamide group but may lack the coumarin moiety.
Properties
Molecular Formula |
C28H21NO4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C28H21NO4/c1-18-13-24(28-23(20-8-3-2-4-9-20)16-27(31)33-25(28)14-18)32-17-26(30)29-22-12-11-19-7-5-6-10-21(19)15-22/h2-16H,17H2,1H3,(H,29,30) |
InChI Key |
WDTAUDUALHIUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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